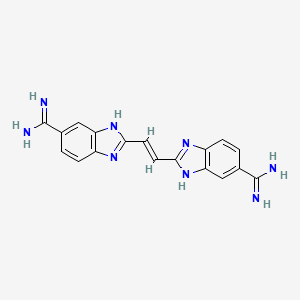
2,2'-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of two benzimidazole units connected by an ethene bridge and carboximidamide groups at the 5-position of each benzimidazole ring. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The ethene bridge can be introduced through a coupling reaction with an appropriate ethene derivative. The carboximidamide groups are then introduced through further functionalization reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and catalytic methods can enhance reaction efficiency and yield. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for benzimidazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole rings.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.
Benzimidazole Derivatives: Compounds with additional functional groups, such as carboxylic acids, amides, and halogens.
Uniqueness
2,2’-(1,2-Ethenediyl)bis(1H-benzimidazole-5-carboximidamide) is unique due to its ethene bridge connecting two benzimidazole units and the presence of carboximidamide groups. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
66639-23-4 |
|---|---|
Formule moléculaire |
C18H16N8 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-[(E)-2-(6-carbamimidoyl-1H-benzimidazol-2-yl)ethenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C18H16N8/c19-17(20)9-1-3-11-13(7-9)25-15(23-11)5-6-16-24-12-4-2-10(18(21)22)8-14(12)26-16/h1-8H,(H3,19,20)(H3,21,22)(H,23,25)(H,24,26)/b6-5+ |
Clé InChI |
DFFCDIMSXJYMTB-AATRIKPKSA-N |
SMILES isomérique |
C1=CC2=C(C=C1C(=N)N)NC(=N2)/C=C/C3=NC4=C(N3)C=C(C=C4)C(=N)N |
SMILES canonique |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


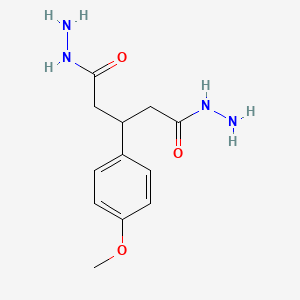


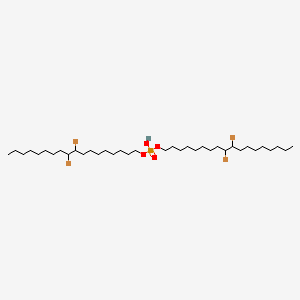
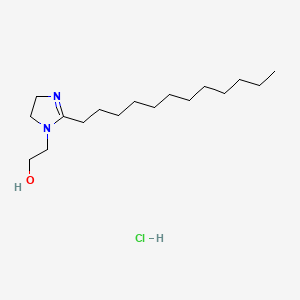
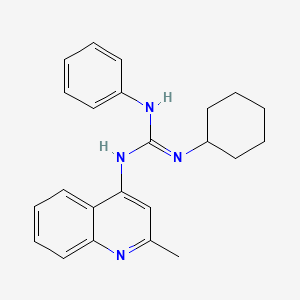
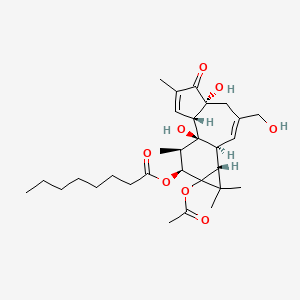
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
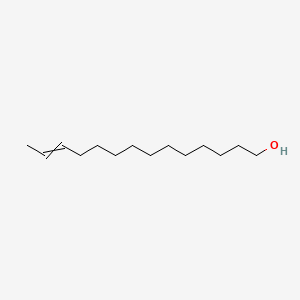
![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)
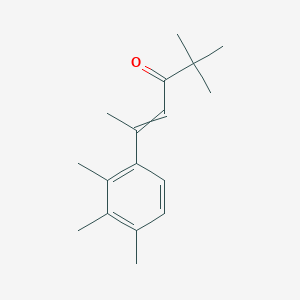

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)
